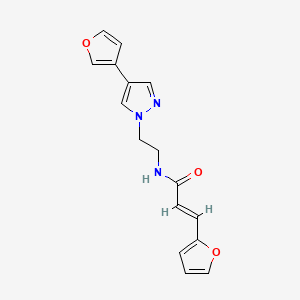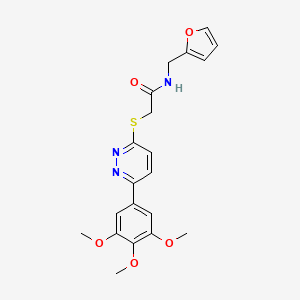
N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a sulfonyl functional group attached to the quinoline core .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. It would have a quinoline core, with various functional groups attached at different positions. These include a diethylamino group, a fluoro group, a sulfonyl group attached to a methylphenyl group, and a carboxamide group .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the various functional groups, the overall shape and size of the molecule, and the specific electronic configuration of the molecule .科学的研究の応用
Radioligand Development for PET Imaging
N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide and its derivatives have been explored for their potential as radioligands in positron emission tomography (PET) imaging. The development of novel quinoline-2-carboxamide derivatives, labeled with carbon-11, aims to provide noninvasive assessment tools for peripheral benzodiazepine type receptors (PBR) in vivo. These radioligands exhibit high specific binding to PBR in various organs, including heart, lung, kidney, adrenal gland, spleen, and brain, suggesting their promise for PBR imaging in clinical settings (Matarrese et al., 2001).
Anticancer Activity and Apoptotic DNA Fragmentation
Studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated their efficacy in inducing cytotoxic activity and apoptotic DNA fragmentation in various carcinoma cell lines. These compounds, synthesized using microwave irradiation and conventional heating methods, have shown significant anticancer activity, outperforming standard drugs like doxorubicin in certain cases. The ability to trigger apoptosis, confirmed through DNA fragmentation assays, underscores their potential as novel anticancer agents targeting topoisomerase II alpha (hTopoIIα) (Bhatt et al., 2015).
ATM Kinase Inhibition for Cancer Therapy
Research into 3-quinoline carboxamides has yielded potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme in DNA damage response pathways. These inhibitors show promise in enhancing the efficacy of DNA damage-inducing agents like irinotecan in cancer therapy, offering a strategic approach to overcome resistance mechanisms and improve therapeutic outcomes (Degorce et al., 2016).
Chemosensor Development for Ion Detection
The unique chemical structure of N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide and related compounds facilitates their use in developing highly selective fluorescence chemosensors. These sensors can detect ions like Cu2+ and H2PO4− in various mediums, offering applications in environmental monitoring and biomedical diagnostics. The development of such chemosensors highlights the versatility of quinoline derivatives in analytical chemistry (Meng et al., 2018).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing, studies in animal models, and eventually clinical trials in humans. If it’s being studied for its chemical properties, future research could involve further exploration of its reactivity, stability, and other chemical properties .
特性
IUPAC Name |
N,N-diethyl-6-fluoro-4-(3-fluoro-4-methylphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O3S/c1-4-25(5-2)21(26)17-12-24-19-9-7-14(22)10-16(19)20(17)29(27,28)15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRUYGGRFYNGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)
![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)

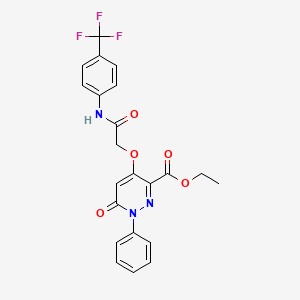
![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)
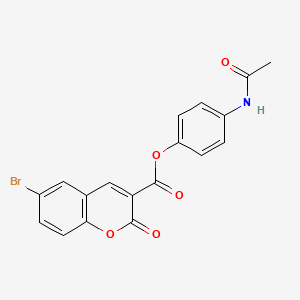
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)

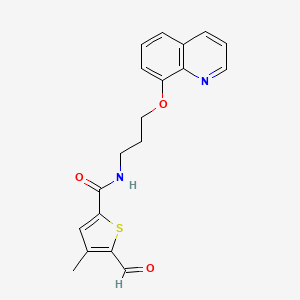
![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)
